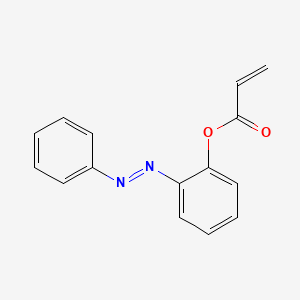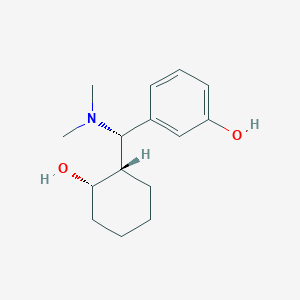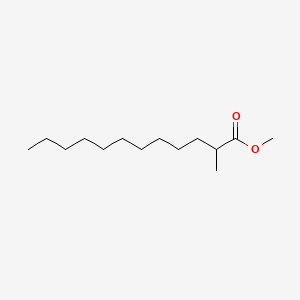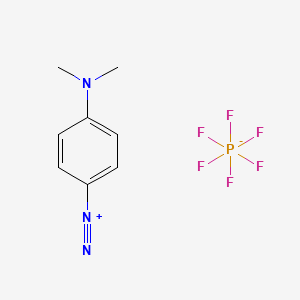
4-(Dimethylamino)benzenediazonium hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)benzenediazonium hexafluorophosphate is an organic compound that belongs to the class of diazonium salts. It is characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring substituted with a dimethylamino group (-N(CH₃)₂) and paired with a hexafluorophosphate anion (PF₆⁻). This compound is known for its reactivity and is widely used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)benzenediazonium hexafluorophosphate typically involves the diazotization of 4-(Dimethylamino)aniline. The process includes the following steps:
Diazotization: 4-(Dimethylamino)aniline is treated with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Precipitation: The resulting diazonium salt is then precipitated by adding hexafluorophosphoric acid (HPF₆), leading to the formation of this compound as a solid product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)benzenediazonium hexafluorophosphate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH). These reactions are typically carried out at low temperatures to maintain the stability of the diazonium salt.
Coupling Reactions: These reactions often involve phenols or aromatic amines in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are used.
Major Products Formed
Substitution Reactions: Products include halobenzenes, phenols, and benzonitriles.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: The major product is 4-(Dimethylamino)aniline.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)benzenediazonium hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of azo dyes, which are important in textile and pigment industries.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and detection purposes.
Medicine: It is used in the development of diagnostic reagents and therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)benzenediazonium hexafluorophosphate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, coupling reactions, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
4-(Dimethylamino)benzenediazonium hexafluorophosphate can be compared with other diazonium salts, such as:
- Benzenediazonium chloride
- 4-Chlorobenzenediazonium tetrafluoroborate
- 4-Methoxybenzenediazonium hexafluorophosphate
Uniqueness
The presence of the dimethylamino group in this compound imparts unique electronic properties, making it more reactive in certain coupling reactions compared to other diazonium salts. This makes it particularly valuable in the synthesis of specific azo compounds and in applications requiring high reactivity.
Propiedades
Número CAS |
2926-45-6 |
|---|---|
Fórmula molecular |
C8H10F6N3P |
Peso molecular |
293.15 g/mol |
Nombre IUPAC |
4-(dimethylamino)benzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C8H10N3.F6P/c1-11(2)8-5-3-7(10-9)4-6-8;1-7(2,3,4,5)6/h3-6H,1-2H3;/q+1;-1 |
Clave InChI |
YXNAXNYLCQPCJA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)[N+]#N.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



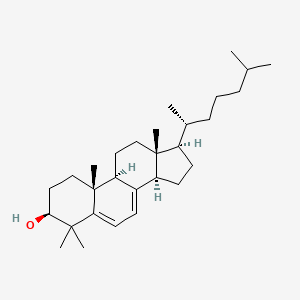
![2-Fluoro-1-[4-(trimethylsilyl)phenyl]ethan-1-one](/img/structure/B13421502.png)
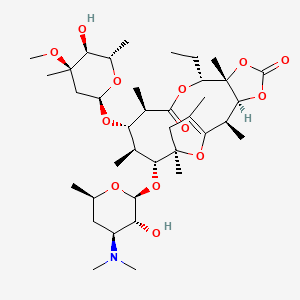
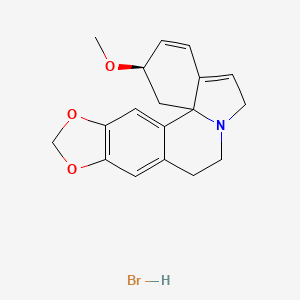



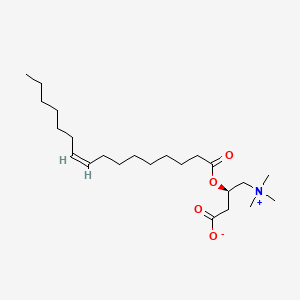
![Benzoic acid, 2-[(3,4-dimethylphenyl)amino]-](/img/structure/B13421536.png)
